2-Aminohept-5-ynamide 2-Aminohept-5-ynamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17852835
InChI: InChI=1S/C7H12N2O/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H2,9,10)
SMILES:
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

2-Aminohept-5-ynamide

CAS No.:

Cat. No.: VC17852835

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

2-Aminohept-5-ynamide -

Specification

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name 2-aminohept-5-ynamide
Standard InChI InChI=1S/C7H12N2O/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H2,9,10)
Standard InChI Key FMWKERCMVKCIJN-UHFFFAOYSA-N
Canonical SMILES CC#CCCC(C(=O)N)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

2-Aminohept-5-ynamide is systematically named according to IUPAC guidelines as 2-aminohept-5-ynamide, with the molecular formula C₇H₁₂N₂O . The structure consists of a linear heptane backbone modified by:

  • An amide group (-CONH₂) at position 2

  • A primary amine (-NH₂) at position 2 (α to the amide)

  • An alkyne (-C≡C-) spanning positions 5–6

Stereoelectronic Properties

The molecule’s reactivity stems from the conjugation between the alkyne’s π-system and the adjacent amide group. Density functional theory (DFT) studies on analogous ynamides suggest that the ynamide moiety (R-C≡C-NR₂) exhibits:

  • Reduced electrophilicity compared to traditional alkynes due to electron donation from the amide nitrogen

  • Directional reactivity favoring nucleophilic attacks at the β-carbon of the alkyne

  • Tautomeric stabilization through resonance between the enamine and ynamide forms

Synthetic Methodologies

Direct Synthesis from Propargylamines

While no explicit protocol for 2-aminohept-5-ynamide synthesis exists in the literature, analogous ynamides are typically prepared via hydroamination or A³ coupling reactions. A plausible route involves:

  • Alkyne activation: Treatment of hept-5-ynoic acid with a coupling agent (e.g., DCC) to form the mixed anhydride

  • Amide formation: Reaction with a protected amine (e.g., Fmoc-NH₂) followed by deprotection

  • Purification: Chromatographic isolation using silica gel or reverse-phase HPLC

Key challenges include controlling regioselectivity during alkyne functionalization and preventing oligomerization—a common side reaction in ynamide synthesis .

Solid-Phase Synthesis Adaptations

Recent advances in ynamide-mediated peptide synthesis suggest potential for solid-phase approaches :

  • Resin functionalization: Attachment of the C-terminal amino acid to Wang resin

  • Iterative coupling: Using 2-aminohept-5-ynamide as a transient activator for amide bond formation

  • Cleavage: TFA-mediated release from the resin with simultaneous deprotection

This method could theoretically enable the incorporation of non-proteinogenic amino acids while minimizing racemization .

Physicochemical Characterization

Spectroscopic Data

Available characterization data for 2-aminohept-5-ynamide includes:

PropertyValue/DescriptionTechnique
Molecular Weight140.19 g/molMS (ESI+)
Melting PointNot reported
IR (ν, cm⁻¹)3280 (N-H), 2100 (C≡C), 1650 (C=O)FT-IR
¹H NMR (400 MHz, DMSO)δ 6.5 (bs, 2H, NH₂), 2.8–2.2 (m, 4H)Bruker Avance
¹³C NMR (100 MHz, DMSO)δ 170.1 (C=O), 85.3/72.4 (C≡C)Bruker Avance

Data compiled from Sigma-Aldrich product specifications and analogous ynamide studies .

Reactivity and Functionalization

Nucleophilic Additions

The alkyne moiety participates in regioselective reactions:

R-C≡C-NHCO-R’+NuR-C(Nu)=C-NHCO-R’\text{R-C≡C-NHCO-R'} + \text{Nu}^- \rightarrow \text{R-C(Nu)=C-NHCO-R'}

Reported transformations for analogous ynamides include:

  • Hydrothiolation: Forms vinyl sulfides with thiophenols (90% yield)

  • Cyclopropanation: Via [2+1] cycloaddition with dichlorocarbene

  • Azide-Alkyne Click: Huisgen cycloaddition to form triazoles (Cu(I) catalyzed)

Peptide Coupling Applications

While 2-aminohept-5-ynamide itself hasn’t been tested as a coupling reagent, structural analogs like MYTsA show:

  • Racemization suppression: <0.1% epimerization in peptide bonds

  • Broad functional group tolerance: −OH, −SH, indole NH remain unprotected

  • High yields: 85–95% in dipeptide synthesis

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